(2-Methoxyethyl)(methoxymethyl)[(trimethylsilyl)methyl]amine (2-Methoxyethyl)(methoxymethyl)[(trimethylsilyl)methyl]amine
Brand Name: Vulcanchem
CAS No.:
VCID: VC20309669
InChI: InChI=1S/C9H23NO2Si/c1-11-7-6-10(8-12-2)9-13(3,4)5/h6-9H2,1-5H3
SMILES:
Molecular Formula: C9H23NO2Si
Molecular Weight: 205.37 g/mol

(2-Methoxyethyl)(methoxymethyl)[(trimethylsilyl)methyl]amine

CAS No.:

Cat. No.: VC20309669

Molecular Formula: C9H23NO2Si

Molecular Weight: 205.37 g/mol

* For research use only. Not for human or veterinary use.

(2-Methoxyethyl)(methoxymethyl)[(trimethylsilyl)methyl]amine -

Specification

Molecular Formula C9H23NO2Si
Molecular Weight 205.37 g/mol
IUPAC Name 2-methoxy-N-(methoxymethyl)-N-(trimethylsilylmethyl)ethanamine
Standard InChI InChI=1S/C9H23NO2Si/c1-11-7-6-10(8-12-2)9-13(3,4)5/h6-9H2,1-5H3
Standard InChI Key IWWQROMVQSKLDE-UHFFFAOYSA-N
Canonical SMILES COCCN(COC)C[Si](C)(C)C

Introduction

Chemical Identity and Structural Characteristics

Molecular Formula and Weight

The compound’s systematic IUPAC name, (2-Methoxyethyl)(methoxymethyl)[(trimethylsilyl)methyl]amine, reflects its tripartite structure:

  • A 2-methoxyethyl group (C3H7OC_3H_7O)

  • A methoxymethyl group (C2H5OC_2H_5O)

  • A (trimethylsilyl)methyl group (C4H11SiC_4H_{11}Si)

ParameterValue
Molecular FormulaC9H23NO2SiC_9H_{23}NO_2Si
Theoretical Molecular Weight205.42 g/mol
Reported Molecular Weight237.41 g/mol
SMILES NotationCOCN(Cc1ccccc1)C[Si](C)(C)C

Note: The SMILES string provided in the source includes a benzene ring (c1ccccc1), which conflicts with the compound’s name. This discrepancy may indicate an error in the source’s structural representation.

Synthesis and Reaction Mechanisms

Synthetic Pathways

The primary synthesis route involves a nucleophilic substitution reaction between methoxyethylamine and chloromethyltrimethylsilane. The nitrogen’s lone pair in methoxyethylamine attacks the electrophilic carbon in chloromethyltrimethylsilane, displacing the chloride ion and forming the desired product.

CH3OCH2CH2NH2+ClCH2Si(CH3)3CH3OCH2CH2N(CH2Si(CH3)3)(CH2OCH3)+HCl\text{CH}_3OCH_2CH_2NH_2 + \text{ClCH}_2Si(CH_3)_3 \rightarrow \text{CH}_3OCH_2CH_2N(CH_2Si(CH_3)_3)(CH_2OCH_3) + \text{HCl}

Table 2: Synthesis Conditions

ParameterDetail
ReactantsMethoxyethylamine, Chloromethyltrimethylsilane
SolventNot specified
TemperatureRoom temperature (assumed)
YieldNot reported

Mechanistic Insights

The compound’s reactivity stems from its amine group and electron-donating substituents:

  • The trimethylsilyl group enhances stability via steric hindrance and inductive effects.

  • Methoxy groups increase electron density at the nitrogen, promoting nucleophilicity.

This dual functionality enables participation in reactions such as:

  • Coordination chemistry: Acts as a ligand for transition metals.

  • Schiff base formation: Reacts with carbonyl compounds.

  • Alkylation/arylation: Undergoes further substitution at the nitrogen center.

Physicochemical Properties

Physical State and Stability

While explicit data on melting/boiling points are unavailable, analogous organosilicon amines typically exhibit:

  • Liquid state at room temperature.

  • Low volatility due to high molecular weight.

  • Hydrolytic sensitivity in the presence of moisture (silanols may form).

Spectroscopic Data

  • 1H^1H NMR: Signals for methoxy (δ 3.33.5δ~3.3–3.5 ppm), methylene (δ 2.53.0δ~2.5–3.0 ppm), and trimethylsilyl (δ 0.10.3δ~0.1–0.3 ppm) groups.

  • 29Si^{29}Si NMR: A singlet near δ 1520δ~15–20 ppm for the trimethylsilyl moiety.

Applications in Chemical Research

Catalysis and Coordination Chemistry

The compound’s amine and silyl groups make it a candidate for:

  • Metal-organic frameworks (MOFs): As a structuring agent.

  • Homogeneous catalysis: Stabilizing metal centers in cross-coupling reactions.

Pharmaceutical Intermediates

Functionalized amines are pivotal in synthesizing bioactive molecules. Potential uses include:

  • Anticancer agents: As part of targeted drug delivery systems.

  • Neurological drugs: Modulating neurotransmitter activity.

Materials Science

  • Surface modification: Imparting hydrophobicity via silyl groups.

  • Polymer additives: Enhancing thermal stability in silicones.

Discrepancies and Research Gaps

Molecular Weight Inconsistency

The reported molecular weight (237.41 g/mol) exceeds the theoretical value (205.42 g/mol). This may arise from:

  • Undisclosed counterions (e.g., chloride).

  • Isotopic enrichment (unlikely in standard synthesis).

Structural Ambiguity

The SMILES string’s benzene ring contradicts the IUPAC name. Clarification via X-ray crystallography or high-resolution mass spectrometry is warranted.

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